N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-11(24)12-5-4-6-13(9-12)20-15(25)10-26-17-22-21-16(23(17)18)14-7-2-3-8-19-14/h2-9H,10,18H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKYHTIHBHAORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.
Structure and Synthesis
The compound features a triazole ring, an acetyl group, and a sulfur-containing moiety. The synthesis typically involves multiple steps:
- Preparation of Intermediates : The initial step involves synthesizing the 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole intermediate through cyclization reactions.
- Formation of the Final Product : The intermediate is then reacted with 3-acetylphenyl isothiocyanate in a suitable solvent (e.g., ethanol), often facilitated by a base like triethylamine. Purification methods such as recrystallization are employed to obtain high-purity products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often possess moderate to significant antibacterial and antifungal properties. For instance, compounds with higher lipophilicity have been associated with increased antibacterial activity .
Antitumor Activity
The compound's potential as an anticancer agent has been highlighted in various studies. It is believed to exert its effects by inhibiting specific enzymes involved in cell proliferation. For example, one study demonstrated that derivatives of this compound could inhibit the growth of cancer cells in vitro by targeting pathways associated with tumor growth .
The mechanism of action involves interaction with biological targets such as enzymes or receptors. The compound may inhibit the activity of enzymes related to cell signaling pathways, which can lead to reduced cell proliferation and enhanced apoptosis in cancer cells. Additionally, its structural features allow it to interact effectively with various biological molecules, influencing cellular processes .
Comparative Analysis
To better understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-acetylaniline)-2-{[5-(pyridin)] - 1,2,4-triazole} | Similar triazole and pyridine moieties | Focus on analgesic properties |
| N-(3-acetylphenyl)-2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} | Contains phenyl instead of pyridine | Potential for different biological activities |
| N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl} | Features a thiophene ring | May exhibit distinct reactivity |
This table illustrates how variations in structure can influence the biological properties of these compounds.
Case Studies
Several case studies have documented the efficacy of this compound:
- Anticancer Screening : In a multicellular spheroid model used for screening anticancer compounds, this compound showed promising results in inhibiting tumor growth compared to standard chemotherapeutics .
- Antimicrobial Testing : A series of tests against various bacterial strains demonstrated its effectiveness as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an acetophenone moiety and a triazole ring. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms which contribute to its biological activity. The compound's unique structural aspects allow it to interact with various biological targets, making it a candidate for drug development.
Biological Activities
1. Antifungal Activity:
Research indicates that derivatives of triazoles exhibit antifungal properties. N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its efficacy against fungal strains, particularly those resistant to conventional treatments. Studies suggest that compounds with similar structures can inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus species .
2. Anticancer Potential:
Triazole derivatives are known for their anticancer activities. The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies have shown promising results in vitro against various cancer cell lines, indicating the need for further investigation into its mechanisms of action .
3. Anti-inflammatory Properties:
Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant for developing anti-inflammatory drugs. This property could be beneficial in treating conditions such as asthma and arthritis .
Case Studies
Several case studies highlight the compound's potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
